N-[(2,6-difluorophenyl)methyl]-9-ethyl-9H-purin-6-amine
Description
Properties
Molecular Formula |
C14H13F2N5 |
|---|---|
Molecular Weight |
289.28 g/mol |
IUPAC Name |
N-[(2,6-difluorophenyl)methyl]-9-ethylpurin-6-amine |
InChI |
InChI=1S/C14H13F2N5/c1-2-21-8-20-12-13(18-7-19-14(12)21)17-6-9-10(15)4-3-5-11(9)16/h3-5,7-8H,2,6H2,1H3,(H,17,18,19) |
InChI Key |
MXPYFCORNNZXHY-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=NC2=C(N=CN=C21)NCC3=C(C=CC=C3F)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-[(2,6-difluorophenyl)methyl]-9-ethyl-9H-purin-6-amine can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant reaction conditions, making it suitable for the synthesis of complex organic molecules . The reaction typically involves the use of organoboron reagents and palladium catalysts under specific conditions to achieve the desired product.
Chemical Reactions Analysis
N-[(2,6-difluorophenyl)methyl]-9-ethyl-9H-purin-6-amine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce amine derivatives .
Scientific Research Applications
N-[(2,6-difluorophenyl)methyl]-9-ethyl-9H-purin-6-amine has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential interactions with various biological targets, including enzymes and receptors. In medicine, it is investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and neurological disorders. Additionally, it has applications in the pharmaceutical industry as an intermediate in the synthesis of active pharmaceutical ingredients .
Mechanism of Action
The mechanism of action of N-[(2,6-difluorophenyl)methyl]-9-ethyl-9H-purin-6-amine involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes, thereby modulating biochemical pathways involved in disease processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
N-[(2,6-difluorophenyl)methyl]-9-ethyl-9H-purin-6-amine can be compared with other similar compounds, such as 2-butoxy-9-(2,6-difluorobenzyl)-N-(2-morpholin-4-ylethyl)-9H-purin-6-amine and N-[(2-aminopyrimidin-5-yl)methyl]-5-(2,6-difluorophenyl)-3-ethylpyrazolo[1,5-a]pyrimidin-7-amine. These compounds share structural similarities but may differ in their specific functional groups and biological activities. The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
